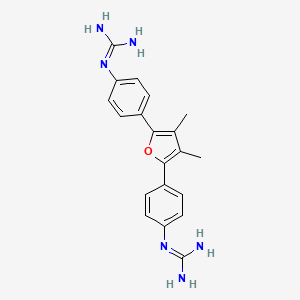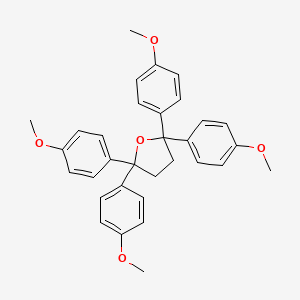
2,2,5,5-Tetrakis(4-methoxyphenyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a tetrahydrofuran ring substituted with four methoxyphenyl groups, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable diene in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction proceeds through a Diels-Alder cycloaddition, followed by reduction and cyclization steps to form the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity 2,2,5,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy groups.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, quinones, and other functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
2,2,5,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which 2,2,5,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran exerts its effects depends on its interaction with molecular targets. The methoxy groups and the tetrahydrofuran ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: A porphyrin derivative with similar methoxyphenyl groups but a different core structure.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: Another porphyrin derivative with methoxycarbonyl groups.
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin: A brominated porphyrin with similar aromatic substituents.
Uniqueness
2,2,5,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran is unique due to its tetrahydrofuran core, which imparts different chemical and physical properties compared to porphyrin derivatives
Propiedades
Número CAS |
89780-88-1 |
|---|---|
Fórmula molecular |
C32H32O5 |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
2,2,5,5-tetrakis(4-methoxyphenyl)oxolane |
InChI |
InChI=1S/C32H32O5/c1-33-27-13-5-23(6-14-27)31(24-7-15-28(34-2)16-8-24)21-22-32(37-31,25-9-17-29(35-3)18-10-25)26-11-19-30(36-4)20-12-26/h5-20H,21-22H2,1-4H3 |
Clave InChI |
LAFRPFAQQLLILG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(CCC(O2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




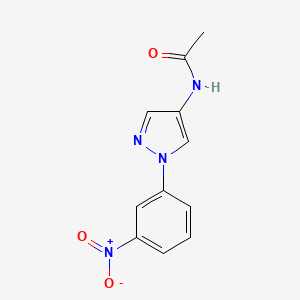
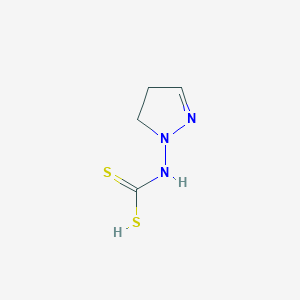
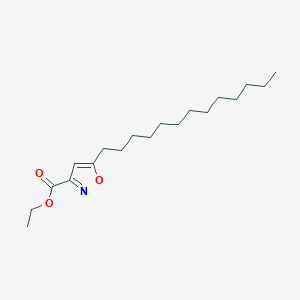
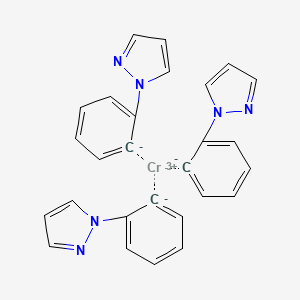
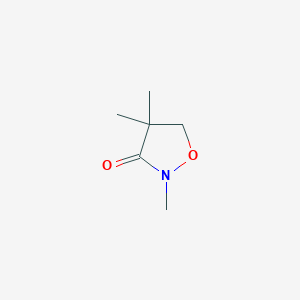
![5-{[(2-Methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12904287.png)
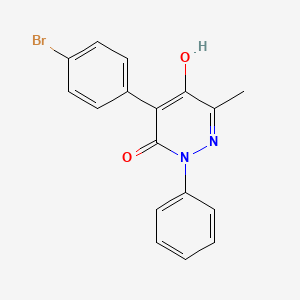
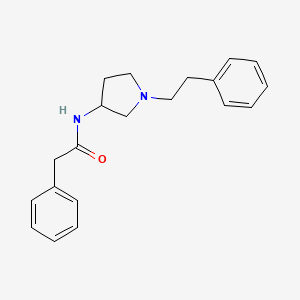

![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12904307.png)
![1-{1-[Methoxy(phenyl)methyl]-1H-1,2,4-triazol-3-yl}cyclohexan-1-ol](/img/structure/B12904314.png)
